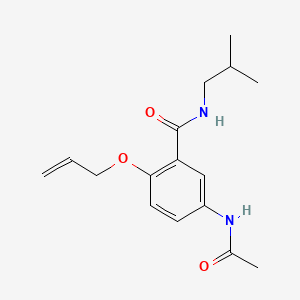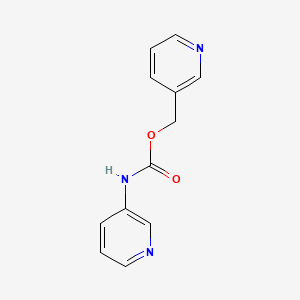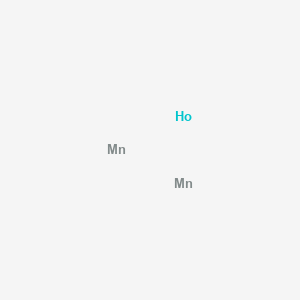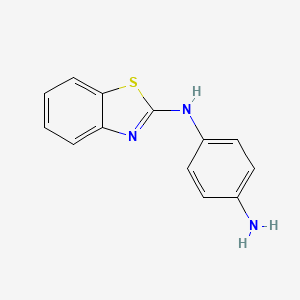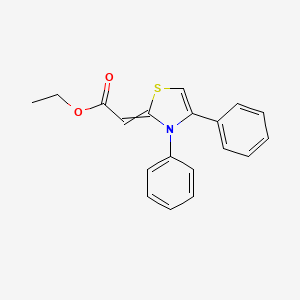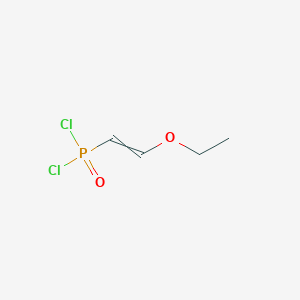
Phosphonic dichloride, (2-ethoxyethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic dichloride, (2-ethoxyethenyl)-, also known as (2-ethoxyvinyl)phosphonic dichloride, is an organophosphorus compound with the molecular formula C4H7Cl2O2P. This compound is characterized by the presence of a phosphonic dichloride group attached to a 2-ethoxyethenyl moiety. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (2-ethoxyethenyl)-, can be synthesized through the condensation of 2-ethoxyethenylphosphonic dichloride with resorcinol and its derivatives in dichloromethane in the presence of trifluoroacetic acid . This reaction results in the formation of new bicyclic phosphonates with an endocyclic P-C bond. The reaction conditions are typically mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods
The industrial production of phosphonic dichloride, (2-ethoxyethenyl)-, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic dichloride, (2-ethoxyethenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphonate esters and amides.
Condensation Reactions: It can condense with phenolic compounds to form bicyclic phosphonates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with phosphonic dichloride, (2-ethoxyethenyl)-, include trifluoroacetic acid, dichloromethane, and various nucleophiles such as alcohols and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving phosphonic dichloride, (2-ethoxyethenyl)-, include phosphonate esters, amides, and bicyclic phosphonates. These products have significant applications in various fields, including polymer chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Phosphonic dichloride, (2-ethoxyethenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and polymers.
Biology: It is used in the modification of biomolecules and the development of new biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic dichloride, (2-ethoxyethenyl)-, involves its reactivity with nucleophiles and its ability to form stable phosphonate esters and amides The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile
Vergleich Mit ähnlichen Verbindungen
Phosphonic dichloride, (2-ethoxyethenyl)-, can be compared with other similar compounds, such as:
Phosphonic dichloride, (2-chloro-2-ethoxyethenyl)-: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom on the ethoxyethenyl group.
Phosphonic dichloride, (2-ethoxyvinyl)-: This compound is structurally similar but lacks the additional chlorine atom.
The uniqueness of phosphonic dichloride, (2-ethoxyethenyl)-, lies in its specific reactivity and the ability to form stable bicyclic phosphonates, which are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
7010-16-4 |
|---|---|
Molekularformel |
C4H7Cl2O2P |
Molekulargewicht |
188.97 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-2-ethoxyethene |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-3-4-9(5,6)7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
MIQZGJIOIQXKQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=CP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
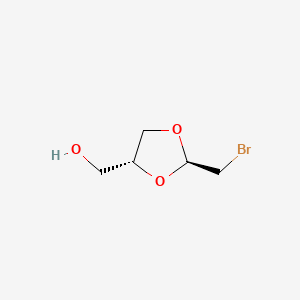
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)


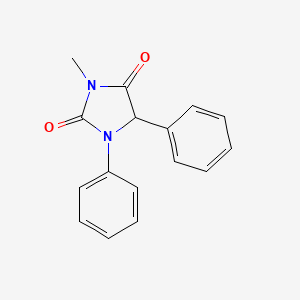
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
